molecular formula C10H9BrO2 B3250056 3-Benzofuranethanol, 5-bromo- CAS No. 200204-86-0

3-Benzofuranethanol, 5-bromo-

Cat. No. B3250056
CAS RN: 200204-86-0
M. Wt: 241.08 g/mol
InChI Key: RTQVKYLDTSSFJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the bromination of benzofuran followed by reduction to yield the corresponding benzofuranethanol. Detailed synthetic routes and reaction conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 3-Benzofuranethanol, 5-bromo- consists of a benzofuran ring fused to an ethanol moiety, with a bromine atom attached to the benzene ring. The 5-bromo substitution imparts specific properties to the compound, influencing its biological activity .

Mechanism of Action

The exact mechanism of action for 3-Benzofuranethanol, 5-bromo- depends on its specific biological targets. Research suggests that benzofuran derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities . Further studies are needed to elucidate the precise molecular interactions.

Safety and Hazards

For more detailed information, refer to the published reports on this versatile core . 🌟

properties

IUPAC Name

2-(5-bromo-1-benzofuran-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQVKYLDTSSFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CO2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401310090
Record name 5-Bromo-3-benzofuranethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-Benzofuranethanol

CAS RN

200204-86-0
Record name 5-Bromo-3-benzofuranethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200204-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-benzofuranethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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